A Technical Guide to 6-(4-Bromophenyl)pyrimidin-4-amine: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 6-(4-Bromophenyl)pyrimidin-4-amine: Synthesis, Characterization, and Therapeutic Potential
Executive Summary:
This technical guide provides an in-depth analysis of 6-(4-bromophenyl)pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted aminopyrimidine, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document details a robust synthetic pathway, outlines comprehensive methods for its structural characterization, and explores its established and potential applications in drug discovery, particularly as a core fragment for kinase inhibitors and antimicrobial agents. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable insights into the utility of this compound.
Introduction to the 6-Aryl-4-aminopyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of nucleobases and a wide array of approved drugs. The 4-amino-6-arylpyrimidine motif, in particular, has garnered substantial attention due to its ability to form key hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases. The strategic placement of substituents on the pyrimidine and phenyl rings allows for the fine-tuning of physicochemical properties and target-specific interactions.
The Subject Compound: 6-(4-Bromophenyl)pyrimidin-4-amine
6-(4-Bromophenyl)pyrimidin-4-amine (IUPAC Name) is a representative of this chemical class, featuring a bromine atom on the phenyl ring. This halogen atom not only influences the molecule's electronic properties and metabolic stability but also serves as a crucial chemical handle for further synthetic elaboration, typically via palladium-catalyzed cross-coupling reactions. Its structural features make it an attractive starting point for fragment-based drug design and lead optimization campaigns.
Physicochemical and Structural Properties
A summary of the key identifiers and computed properties for 6-(4-bromophenyl)pyrimidin-4-amine is provided below.
| Property | Value | Source |
| IUPAC Name | 6-(4-bromophenyl)pyrimidin-4-amine | PubChem[1] |
| CAS Number | 1249411-11-7 | ChemScene[2] |
| Molecular Formula | C₁₀H₈BrN₃ | ChemScene[2] |
| Molecular Weight | 250.09 g/mol | ChemScene[2] |
| SMILES | NC1=NC=NC(C(C=C2)=CC=C2Br)=C1 | ChemScene[2] |
| InChIKey | ZOGRTDGYJBJLFH-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| XlogP (Predicted) | 2.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
Synthesis and Mechanistic Considerations
The synthesis of 6-aryl-4-aminopyrimidines is well-established. A common and efficient strategy involves the condensation of an aryl-substituted three-carbon precursor with a source of the N-C-N fragment, such as guanidine. This approach is valued for its reliability and the accessibility of starting materials.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach disconnects the pyrimidine ring, identifying a chalcone-like precursor and guanidine as the primary synthons. The chalcone itself is readily prepared from 4-bromoacetophenone and a suitable formate equivalent. This strategy is efficient and avoids the use of pre-functionalized pyrimidines, which can be more expensive.
Proposed Synthetic Pathway
The workflow below illustrates a robust two-step synthesis starting from commercially available materials.
Caption: Proposed two-step synthesis of 6-(4-Bromophenyl)pyrimidin-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
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To a stirred solution of 4-bromoacetophenone (1.0 eq) in toluene, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.2 eq).
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Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The use of Bredereck's reagent provides a masked aldehyde equivalent that readily condenses with the methyl ketone to form the enaminone intermediate, which is a stable and easily purifiable precursor for the subsequent cyclization.
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Upon completion, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution.
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Filter the solid product, wash with cold hexanes to remove residual starting material and solvent, and dry under vacuum.
Step 2: Synthesis of 6-(4-Bromophenyl)pyrimidin-4-amine
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Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol.
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To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature. Causality: This in-situ preparation generates free guanidine base, which is a more potent nucleophile for the cyclization reaction than its hydrochloride salt.
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Add the 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) from the previous step to the reaction mixture.
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Heat the mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction by TLC until the starting enaminone is consumed.
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Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Add water to the residue, which will precipitate the crude product.
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Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 6-(4-bromophenyl)pyrimidin-4-amine.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Spectroscopic Analysis Workflow
The following diagram outlines the logical flow for confirming the structure of the target compound.
Caption: Standard workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrimidine protons. The amine protons will typically appear as a broad singlet. The protons on the bromophenyl ring will exhibit a characteristic AA'BB' system (two doublets).
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¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine C2-H | ~8.2 | ~158.0 |
| Pyrimidine C5-H | ~7.0 | ~105.0 |
| Phenyl C2'/C6'-H | ~8.0 (d) | ~132.0 |
| Phenyl C3'/C5'-H | ~7.7 (d) | ~129.5 |
| Amine NH₂ | ~6.8 (br s) | - |
| Pyrimidine C4-NH₂ | - | ~164.0 |
| Pyrimidine C6-Ph | - | ~163.0 |
| Phenyl C1'-C | - | ~136.0 |
| Phenyl C4'-Br | - | ~123.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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N-H Stretching: A medium to sharp doublet is expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine.
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C=N and C=C Stretching: Strong absorptions between 1550-1650 cm⁻¹ are characteristic of the pyrimidine and phenyl ring stretching vibrations.
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C-Br Stretching: A weak to medium absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.
X-ray Crystallography Insights
While the crystal structure for the title compound is not publicly available, data from highly analogous molecules, such as 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine, reveals key structural features.[4] These structures typically exhibit a high degree of planarity between the pyrimidine and phenyl rings. Critically, they form dimeric pairs in the solid state via N-H···N hydrogen bonds between the amine group of one molecule and a ring nitrogen of another.[4][5] This intermolecular hydrogen bonding pattern is a fundamental interaction that mimics how these scaffolds bind to the hinge region of protein kinases.
Applications in Drug Development
The 6-(4-bromophenyl)pyrimidin-4-amine scaffold is a cornerstone in the design of targeted therapies due to its favorable geometry and hydrogen bonding capabilities.
Kinase Inhibitor Scaffolds
Protein kinases are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The aminopyrimidine core is exceptionally effective at forming two or three hydrogen bonds with the "hinge" region of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme. This interaction serves as a potent anchor for the inhibitor.
Derivatives of this scaffold have been investigated as inhibitors for various kinases, including:
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Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.
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Cyclin-Dependent Kinase 8 (CDK-8): Implicated in transcriptional regulation and oncology.[6][7]
Caption: Aminopyrimidine scaffold blocking the ATP binding site via H-bonds.
Antimicrobial and Other Therapeutic Applications
Beyond oncology, this chemical class has shown promise in other areas:
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Antimicrobial Agents: Numerous studies have demonstrated that derivatives of substituted aminopyrimidines possess significant antibacterial and antifungal activity.[6][7][8] The mechanism often involves the inhibition of essential microbial enzymes.
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Receptor Antagonists: The core structure is also present in more complex molecules designed as receptor antagonists, such as the dual endothelin receptor antagonist Macitentan, highlighting its versatility.[9]
Conclusion and Future Perspectives
6-(4-Bromophenyl)pyrimidin-4-amine is a high-value molecular scaffold with a proven track record in the discovery of bioactive compounds. Its straightforward synthesis, well-defined structural features, and versatile chemical handle (the bromine atom) make it an ideal starting point for medicinal chemistry programs. Future research will likely continue to exploit this core for the development of next-generation kinase inhibitors with improved selectivity, novel antimicrobial agents to combat resistance, and modulators of other important biological targets. The foundational knowledge presented in this guide serves as a comprehensive resource for researchers aiming to leverage this potent chemical entity in their work.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Kalluraya, B., et al. (2009). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Kumar, D., et al. (2019). Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4- phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine)analogues. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
- Rodrigues, P. R., & Bhalekar, S. M. (2016). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
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Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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PubChemLite. (n.d.). 6-(4-bromophenyl)pyrimidin-4-amine. PubChemLite. Retrieved from [Link]
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Bukhari, S. N. A., et al. (2009). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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ResearchGate. (2009). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Request PDF. Retrieved from [Link]
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